Phthalimidomethyl butyl trithiocarbonate

Controlled radical polymerization poly(butyl acrylate) dispersity

Phthalimidomethyl butyl trithiocarbonate (CAS 19194-21-9), also referred to as Butyl TTC protected amine RAFT agent, is a symmetrical S‑alkyl trithiocarbonate reversible addition–fragmentation chain‑transfer (RAFT) agent bearing a phthalimido‑protected methylamine Z‑group. It functions as a chain‑transfer agent (CTA) for controlled radical polymerization of more‑activated monomers (MAMs) such as styrene, butyl acrylate and N‑isopropylacrylamide, delivering predictable molecular weights and narrow dispersities (e.g., PBA M̄ₙ = 21 300, Đ = 1.1 at 96 % conversion).

Molecular Formula C14H15NO2S3
Molecular Weight 325.5 g/mol
CAS No. 19194-21-9
Cat. No. B12059781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimidomethyl butyl trithiocarbonate
CAS19194-21-9
Molecular FormulaC14H15NO2S3
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCCCCSC(=S)SCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C14H15NO2S3/c1-2-3-8-19-14(18)20-9-15-12(16)10-6-4-5-7-11(10)13(15)17/h4-7H,2-3,8-9H2,1H3
InChIKeyOUCYVVFRLVYRSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalimidomethyl Butyl Trithiocarbonate (CAS 19194-21-9): A Protected-Amine Trithiocarbonate RAFT Agent for Quantitative α‑Primary Amine End‑Group Installation


Phthalimidomethyl butyl trithiocarbonate (CAS 19194-21-9), also referred to as Butyl TTC protected amine RAFT agent, is a symmetrical S‑alkyl trithiocarbonate reversible addition–fragmentation chain‑transfer (RAFT) agent bearing a phthalimido‑protected methylamine Z‑group. It functions as a chain‑transfer agent (CTA) for controlled radical polymerization of more‑activated monomers (MAMs) such as styrene, butyl acrylate and N‑isopropylacrylamide, delivering predictable molecular weights and narrow dispersities (e.g., PBA M̄ₙ = 21 300, Đ = 1.1 at 96 % conversion) [1]. The phthalimido moiety remains intact through polymerization and can subsequently be quantitatively deprotected by hydrazinolysis to provide well‑defined α‑primary amine‑terminated polymers, a feature that distinguishes it from conventional trithiocarbonates [2]. The compound is supplied as a solid with ≥97 % purity (mp 88–93 °C) .

Why Generic Trithiocarbonate Substitution Fails for Phthalimidomethyl Butyl Trithiocarbonate: Protected-Amine Architecture vs. Conventional RAFT Agents


Simply swapping Phthalimidomethyl butyl trithiocarbonate for another trithiocarbonate (e.g., dibenzyl trithiocarbonate or cyanomethyl dodecyl trithiocarbonate) eliminates the protected‑amine functionality that is the compound's principal differentiating feature. In the target compound, the phthalimidomethyl group serves as a masked primary amine; after polymerization, hydrazinolysis quantitatively liberates the α‑NH₂ terminus without backbone degradation, enabling direct conjugation to bioactive molecules, polypeptides, or surfaces [1]. Conventional trithiocarbonates lack this orthogonal handle and would require additional post‑polymerization modification steps, introducing inefficiency and potential side reactions. Furthermore, substituting a xanthate (e.g., O‑ethyl S‑phthalimidomethyl xanthate) for this trithiocarbonate agent results in loss of control for MAMs such as butyl acrylate and styrene, as xanthates are optimized for less‑activated monomers (LAMs) [2]. Thus, the choice between this compound and its analogs is not interchangeable; it dictates both the accessible monomer scope and the availability of a quantitative amine end‑group for downstream functionalization.

Phthalimidomethyl Butyl Trithiocarbonate: Quantitative Differentiation Evidence Against Closest Comparators


PBA Molecular-Weight Control: Butyl Trithiocarbonate vs. Xanthate RAFT Agent

In the RAFT polymerization of butyl acrylate (BA) at 60 °C in benzene with AIBN initiator, Phthalimidomethyl butyl trithiocarbonate (agent 2) delivered a poly(butyl acrylate) with M̄ₙ = 21 300 and Đ = 1.1 at 96 % conversion, whereas the analogous O‑ethyl S‑phthalimidomethyl xanthate (agent 3) cannot control BA polymerization and is instead required for less‑activated monomers such as vinyl acetate and N‑vinylpyrrolidone [1]. This head‑to‑head comparison within the same study establishes the trithiocarbonate as the selective agent for MAMs and the xanthate as ineffective for the same monomer class.

Controlled radical polymerization poly(butyl acrylate) dispersity

Protected-Amine vs. Conventional Trithiocarbonate: Quantitative Amine End-Group Installation

Phthalimidomethyl butyl trithiocarbonate yields α‑phthalimidomethyl‑terminated polystyrene after RAFT polymerization; subsequent hydrazinolysis cleanly converts the phthalimido end group to a primary amine, providing α‑aminomethyl polystyrene with controlled molecular weight (range 1 000–100 000 g mol⁻¹) and low dispersity [1]. In contrast, polymers prepared with conventional non‑functional trithiocarbonates (e.g., dibenzyl trithiocarbonate) lack the masked amine handle and cannot be directly transformed into amine‑terminated products without additional multistep chemistry.

End-functional polymers amine termination phthalimide deprotection

Trithiocarbonate vs. Dithiobenzoate RAFT Agents: Thermal End-Group Removal and Macromonomer Integrity

Poly(butyl acrylate) prepared with Phthalimidomethyl butyl trithiocarbonate (agent 2) undergoes quantitative thermolysis of the trithiocarbonate end‑group at >180 °C to generate a macromonomer with ω‑end group –CH₂–C(CO₂C₄H₉)(=CH₂) while leaving the phthalimidomethyl group intact [1]. Dithiobenzoate RAFT agents, by contrast, often suffer from side reactions during thermal elimination (e.g., formation of thiolactone by‑products) and do not provide the same clean macromonomer product [1]. This difference is critical for applications requiring precise macromonomer functionality.

Thermolysis thiocarbonylthio end-group macromonomer synthesis

Monomer Scope Selectivity: MAMs Control by Trithiocarbonate vs. LAMs Control by Xanthate

Phthalimidomethyl butyl trithiocarbonate (agent 2) provides excellent control for butyl acrylate (M̄ₙ 21 300, Đ 1.1) and N‑isopropylacrylamide, both classified as more‑activated monomers (MAMs). The companion O‑ethyl S‑phthalimidomethyl xanthate (agent 3) is ineffective for these MAMs but gives good control for the less‑activated monomers (LAMs) N‑vinylpyrrolidone and vinyl acetate [1]. This class‑level selectivity means a user intending to polymerize MAMs must select the trithiocarbonate; choosing the xanthate would result in uncontrolled polymerization.

Monomer compatibility more-activated monomers less-activated monomers

Procurement-Relevant Application Scenarios for Phthalimidomethyl Butyl Trithiocarbonate


Synthesis of α‑Primary Amine‑Terminated Polystyrene for Bioconjugation

When a project requires polystyrene chains with a single reactive amine terminus for coupling to proteins, peptides, or fluorophores, Phthalimidomethyl butyl trithiocarbonate is the agent of choice. After RAFT polymerization of styrene, the phthalimido group is quantitatively deprotected by hydrazinolysis without degrading the polystyrene backbone, yielding α‑aminomethyl polystyrene (M̄ₙ tunable from 1 000 to 100 000 g mol⁻¹, Đ low) [1]. This direct route avoids the multi‑step transformations required with non‑functional trithiocarbonates and preserves the narrow dispersity achieved during polymerization.

Controlled Polymerization of Butyl Acrylate for Low‑Dispersity Polyacrylate Building Blocks

For researchers needing well‑defined poly(butyl acrylate) segments with predictable chain length and dispersity, this compound delivers PBA with M̄ₙ = 21 300 and Đ = 1.1 at 96 % conversion in benzene at 60 °C [1]. The alternative O‑ethyl xanthate cannot control BA polymerization, making the trithiocarbonate the only viable phthalimido‑functional agent for acrylate MAMs. This ensures reproducible block lengths in subsequent chain‑extension experiments.

Preparation of Macromonomers via Thermal Elimination of the Trithiocarbonate End‑Group

When the goal is to produce ω‑unsaturated poly(butyl acrylate) macromonomers for graft copolymer synthesis, the clean thermolysis of the trithiocarbonate end‑group at >180 °C yields macromonomers with intact phthalimidomethyl functionality [1]. Dithiobenzoate‑terminated polymers under comparable conditions generate thiolactone by‑products, reducing macromonomer purity and complicating subsequent copolymerization.

Polymer–Polypeptide Hybrid Synthesis via Amine‑Terminated Macroinitiators

The quantitative conversion of the phthalimidomethyl end‑group to a primary amine allows the resulting polymer to serve as a macroinitiator for ring‑opening polymerization of N‑carboxyanhydrides (NCAs) [1]. This application directly leverages the protected‑amine differentiation of Phthalimidomethyl butyl trithiocarbonate; conventional trithiocarbonates require additional steps to install an amine initiator, reducing overall efficiency and increasing dispersity.

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